molecular formula C9H6N4O2 B3351000 2-amino-6-nitro-1H-indole-3-carbonitrile CAS No. 325733-95-7

2-amino-6-nitro-1H-indole-3-carbonitrile

Cat. No.: B3351000
CAS No.: 325733-95-7
M. Wt: 202.17 g/mol
InChI Key: CTRHEWVKEPPYDG-UHFFFAOYSA-N
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Description

“2-amino-6-nitro-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C9H6N4O2 . It is a derivative of indole, a heterocyclic aromatic organic compound . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring, which is characteristic of indole derivatives . The molecule also contains nitro (-NO2) and amino (-NH2) functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 202.169 Da . The compound is a powder at room temperature . Its melting point is between 186-191 degrees Celsius .

Future Directions

Indole derivatives, including “2-amino-6-nitro-1H-indole-3-carbonitrile”, have immense potential for exploration in the development of new therapeutic agents due to their diverse biological activities . Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

Properties

IUPAC Name

2-amino-6-nitro-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-4-7-6-2-1-5(13(14)15)3-8(6)12-9(7)11/h1-3,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHEWVKEPPYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585867
Record name 2-Amino-6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325733-95-7
Record name 2-Amino-6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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